(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid, with the chemical formula and CAS number 64090-98-8, is an amino acid derivative featuring a pyridazine moiety. This compound is classified as an amino acid and is of particular interest in medicinal chemistry due to its potential applications in drug development and neuroscience.
The synthesis of (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid can be approached through several methods, often involving the use of chiral intermediates to ensure the desired stereochemistry. One common method includes the reaction of pyridazine derivatives with appropriate alkylating agents under controlled conditions to form the desired amino acid structure.
Technical details often involve:
The reaction mechanism typically involves nucleophilic attack by the amine on the electrophilic carbon of the alkyl halide, followed by deprotonation to yield the final amino acid product. The stereochemistry is crucial and is often controlled by using specific chiral catalysts or reagents.
(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a pyridazine ring. The molecular weight of this compound is approximately 166.18 g/mol.
Key structural data include:
(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by its functional groups. The amino group can act as a nucleophile, while the carboxylic acid can participate in condensation reactions.
The physical properties of (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits typical behavior for amino acids, including zwitterionic forms at physiological pH.
(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid has potential applications in:
This compound represents a valuable tool in both synthetic chemistry and biological research, contributing to advancements in understanding complex biochemical pathways.
Microfluidic technology has revolutionized the synthesis of enantiomerically pure (R)-2-amino-3-(pyridazin-3-yl)propanoic acid by enabling unprecedented control over reaction parameters. This continuous-flow approach employs immobilized enzymes (particularly Candida antarctica lipase B) in precisely engineered reaction chambers, allowing for efficient kinetic resolution of racemic precursors. The laminar flow characteristics inherent in microfluidic systems ensure optimal enzyme-substrate interaction while minimizing diffusional limitations that plague batch processes [5].
Critical parameters for optimization include:
Table 1: Optimization Parameters in Microfluidic Enzymatic Synthesis
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Residence Time | 12-18 minutes | Maximizes conversion (85-92%) while preventing racemization |
| Temperature | 36.5-37.5°C | Maintains enzyme conformation and catalytic efficiency |
| Flow Rate Ratio | 1:3 (Substrate:Buffer) | Ensures proper mixing and reduces interfacial limitations |
| Enzyme Loading | 15-20 mg/cm³ | Balances catalytic density against flow resistance |
The technology significantly enhances stereocontrol compared to conventional batch reactors, achieving space-time yields 3.7-fold higher than traditional methods. Product isolation is streamlined through in-line extraction modules that continuously separate the (R)-enantiomer from unreacted (S)-counterpart, significantly reducing downstream purification requirements [5] [9].
The electron-deficient character of the pyridazine ring in 3-(pyridazin-3-yl)propanoic acid precursors dictates specialized functionalization approaches. Electrophilic aromatic substitution requires carefully designed ortho-directing groups due to the ring's π-deficient nature, while transition metal-catalyzed cross-coupling has emerged as the most versatile modification strategy. Recent advances have identified optimal protection schemes for the propanoic acid backbone during pyridazine manipulation, notably using sterically hindered tert-butyl esters that prevent racemization during harsh reactions [7].
Key functionalization pathways include:
Table 2: Pyridazine Functionalization Reactions and Outcomes
| Reaction Type | Conditions | Position | Yield Range | Key Applications |
|---|---|---|---|---|
| Bromination | NBS (1.05 eq), DMF, 0°C, 2h | C-4, C-5 | 78±3% | Cross-coupling precursor synthesis |
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | C-4 | 65-71% | Suzuki coupling partners |
| Cyanation | CuCN, DMF, 180°C, microwave | C-6 | 63% | Tetrazole bioisostere preparation |
| Amination | Secondary amines, DIEA, 120°C | C-6 | 82-89% | Solubility-enhancing modifications |
Functionalization must accommodate the acid- and base-sensitive nature of the chiral center. The development of orthogonal protection strategies (Alloc-protected amino group with tert-butyl ester) enables sequential modification while preserving stereochemical integrity. Computational modeling has revealed that electron-withdrawing substituents at C-5 increase the electrophilicity of the pyridazine ring, facilitating subsequent nucleophilic additions essential for advanced derivatives [7] [10].
The stereoselective construction of the α-carbon center demands methodologies beyond traditional resolution. Asymmetric hydrogenation using chiral Ru-BINAP catalysts achieves moderate enantiocontrol (74-80% ee), while enzymatic resolution remains the most industrially viable approach. Recent breakthroughs employ recombinant E. coli expressing L-amino acid deacylase to selectively deprotect the (S)-enantiomer from racemic mixtures, leaving enantiopure (R)-2-amino-3-(pyridazin-3-yl)propanoic acid (≥99.5% ee) [5] [9].
Three dominant strategies have been optimized:1. Enzymatic Resolution:- Substrate: N-acetyl-DL-3-(pyridazin-3-yl)alanine- Enzyme: Aminoacylase (100 U/g substrate)- Conditions: pH 7.0 phosphate buffer, 37°C, 8h- Outcome: (R)-acid isolated after hydrolysis (98% ee, 42% theoretical yield)
Table 3: Chirality Control Methods and Performance Metrics
| Method | Chiral Inductor | Temperature | Reaction Time | ee% | Yield | Scale Potential |
|---|---|---|---|---|---|---|
| Enzymatic Resolution | Aminoacylase | 37°C | 8-12h | 98-99.5 | 40-43% | Industrial |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 50°C | 24h | 74-80 | 89% | Pilot scale |
| Chiral Auxiliary | tert-Butanesulfinamide | -20°C to 25°C | 48h | >99 | 68% | Laboratory |
| Biocatalytic Reduction | Engineered transaminase | 30°C | 6h | >99 | 92% | Emerging |
The emerging field of engineered transaminases shows exceptional promise, with directed evolution producing variants that convert 3-(pyridazin-3-yl)pyruvate directly to the (R)-amino acid using isopropylamine as amine donor. This single-step approach achieves >99% ee and 92% isolated yield at 100 mM substrate concentration, representing the most atom-economical route currently available [9].
The bifunctional nature of (R)-2-amino-3-(pyridazin-3-yl)propanoic acid enables selective bioconjugation through both α-amino and α-carboxyl groups, facilitated by protecting group strategies. The electron-deficient pyridazine ring offers additional conjugation possibilities via inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes, making this amino acid invaluable for creating bioactive conjugates and diagnostic probes.
Carboxyl Group Activation:
Amino Group Modifications:
Pyridazine-Specific Conjugation:
Table 4: Bioconjugation Strategies and Applications
| Reactive Site | Activation Method | Conjugate Partner | Application | Coupling Efficiency |
|---|---|---|---|---|
| Carboxyl Group | NHS ester | Amine-containing antibodies | Targeted drug delivery systems | 92±3% |
| Amino Group | Acylation (NHS-fluorophore) | Fluorescent dyes | Cellular uptake tracking | 85-90% |
| Pyridazine Ring | IEDDA with TCO | Tetrazine-modified surfaces | Bioorthogonal surface immobilization | >95% |
| Backbone | Diazonium coupling | Gold nanoparticles | Electrochemical biosensors | 78% |
The orthogonal protection strategy employing Fmoc-amino protection with tert-butyl ester enables sequential, site-selective conjugation. This approach was instrumental in developing antibody-drug conjugates where the pyridazine ring serves as attachment point for cytotoxic payloads, demonstrating stability in serum (>95% integrity after 72h at 37°C). The unique electronic properties of the pyridazine ring facilitate tracking via Raman spectroscopy (characteristic band at 1580 cm⁻¹), providing an analytical handle for conjugate quantification without radioactive labels [7] [10].
Comprehensive Compound Table
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8